molecular formula C11H11Cl2NO4 B15095364 beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- CAS No. 927997-58-8

beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-

Cat. No.: B15095364
CAS No.: 927997-58-8
M. Wt: 292.11 g/mol
InChI Key: XZXMFLVFBLVBSN-UHFFFAOYSA-N
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Description

β-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- is a synthetic derivative of β-alanine (3-aminopropanoic acid, CAS 107-95-9), a non-proteinogenic β-amino acid. The compound features a β-alanine backbone modified by an N-acetyl group linked to a 2-(2,5-dichlorophenoxy) moiety. This structure combines the bioactivity of chlorinated phenoxy groups—common in herbicides and plant growth regulators—with the metabolic versatility of β-alanine. The 2,5-dichlorophenoxy substituent distinguishes it from widely studied auxin analogs like 2,4-dichlorophenoxyacetic acid (2,4-D), which has a 2,4-substitution pattern .

Properties

CAS No.

927997-58-8

Molecular Formula

C11H11Cl2NO4

Molecular Weight

292.11 g/mol

IUPAC Name

3-[[2-(2,5-dichlorophenoxy)acetyl]amino]propanoic acid

InChI

InChI=1S/C11H11Cl2NO4/c12-7-1-2-8(13)9(5-7)18-6-10(15)14-4-3-11(16)17/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17)

InChI Key

XZXMFLVFBLVBSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)NCCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Acylation of β-Alanine with 2-(2,5-Dichlorophenoxy)Acetyl Chloride

The most direct method involves reacting β-alanine with 2-(2,5-dichlorophenoxy)acetyl chloride under basic conditions. This pathway proceeds via nucleophilic acyl substitution, where the amine group of β-alanine attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Mechanism:
$$
\text{β-Alanine} + \text{ClC(O)CH}2\text{O}(2,5-\text{Cl}2\text{C}6\text{H}3) \xrightarrow{\text{Base}} \text{β-Alanine, N-[2-(2,5-DCPO)Acetyl]-} + \text{HCl}
$$

Optimized Protocol:

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants while minimizing side reactions.
  • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl, shifting equilibrium toward product formation.
  • Temperature: Maintained at 0–5°C to suppress thermal degradation of the acyl chloride.
  • Stoichiometry: A 1:1.2 molar ratio of β-alanine to acyl chloride ensures complete conversion.

Yield and Purity:

  • Lab-Scale Yield: 68–75% after recrystallization from ethanol/water mixtures.
  • Purity: ≥95% (HPLC) when purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Modular Assembly via Phenoxyacetic Acid Intermediate

An alternative route synthesizes the target compound through sequential functionalization:

  • Synthesis of 2-(2,5-Dichlorophenoxy)Acetic Acid:

    • React 2,5-dichlorophenol with chloroacetic acid in alkaline medium:
      $$
      \text{Cl}2\text{C}6\text{H}3\text{OH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{Cl}2\text{C}6\text{H}3\text{OCH}2\text{COOH} + \text{NaCl} + \text{H}_2\text{O}
      $$
    • Conditions: Reflux in aqueous NaOH (pH 12) for 6–8 hours.
  • Conversion to Acyl Chloride:

    • Treat the carboxylic acid with thionyl chloride (SOCl₂):
      $$
      \text{Cl}2\text{C}6\text{H}3\text{OCH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{Cl}2\text{C}6\text{H}3\text{OCH}2\text{COCl} + \text{SO}2 + \text{HCl}
      $$
    • Conditions: Anhydrous DCM, 40–50°C, 3 hours.
  • Coupling with β-Alanine:

    • Identical to Section 1.1, using the in-situ-generated acyl chloride.

Advantages:

  • Avoids commercial sourcing of unstable acyl chlorides.
  • Enables batch-wise production for industrial scalability.

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial synthesis necessitates addressing challenges in cost-efficiency, safety, and waste management.

Continuous Flow Reactor Systems

Modern facilities employ continuous flow chemistry to enhance reaction control and throughput:

  • Reactor Design: Microchannel reactors ensure rapid heat dissipation, critical for exothermic acylation.
  • Residence Time: 8–12 minutes at 5°C achieves >90% conversion.
  • Automated Quenching: In-line neutralization of HCl reduces corrosion risks.

Solvent Recycling and Waste Mitigation

  • Solvent Recovery: Distillation reclaims >85% of DCM, reducing raw material costs.
  • Byproduct Utilization: Generated HCl is absorbed into water to produce hydrochloric acid for downstream processes.

Analytical Validation of Synthesis

Confirming the structural integrity of β-alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- requires multimodal characterization:

Spectroscopic Analysis

Technique Key Peaks/Data Functional Group Confirmation
¹H NMR δ 6.8–7.3 (m, 2H, aromatic), δ 4.6 (s, 2H, OCH₂), δ 3.4 (t, 2H, CH₂NH) Aromatic protons, ether linkage, amine
¹³C NMR δ 170.5 (C=O), δ 152.1 (C-O), δ 125–130 (aromatic C-Cl) Carbonyl, ether, chlorinated aromatic carbons
IR 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1240 cm⁻¹ (C-O-C) Amide bond, ether linkage

Chromatographic Purity Assessment

  • HPLC Conditions: C18 column, acetonitrile/water (55:45), 1.0 mL/min, UV detection at 254 nm.
  • Retention Time: 8.2 minutes (purity ≥98%).

Challenges and Optimization Strategies

Byproduct Formation

Major Byproducts:

  • N,O-Diacetyl Derivative: Forms via over-acylation under excess acyl chloride.
    • Mitigation: Use stoichiometric acyl chloride and low temperatures.
  • Chlorophenol Residues: Arise from incomplete reaction of 2,5-dichlorophenol.
    • Mitigation: Recrystallize intermediates prior to coupling.

Solvent and Catalyst Innovations

  • Green Solvents: Cyclopentyl methyl ether (CPME) replaces DCM, offering comparable polarity with lower toxicity.
  • Catalyst Screening: Immobilized lipases (e.g., Candida antarctica Lipase B) enable enzyme-catalyzed acylation at 35°C (yield: 82%).

Emerging Methodologies

Photochemical Activation

UV irradiation (λ = 365 nm) accelerates acylation by generating reactive intermediates:

  • Yield Increase: 12–15% reduction in reaction time.
  • Drawback: Requires specialized quartz reactors.

Solid-Phase Synthesis

Anchoring β-alanine to Wang resin facilitates stepwise acylation and simplifies purification:

  • Resin Loading: 0.8–1.2 mmol/g.
  • Cleavage: TFA/water (95:5) yields product with 89% purity.

Chemical Reactions Analysis

Types of Reactions

Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, affecting cellular signaling and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Chlorophenoxy Family

The compound shares structural homology with synthetic auxin agonists (Fig. 1, ), particularly:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A herbicide with a 2,4-dichlorophenoxy group and acetic acid backbone. The 2,5-dichloro substitution in β-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- may reduce herbicidal activity due to altered receptor binding .
  • Compound 533: 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide.
Table 1: Key Structural Differences
Compound Backbone Substituent Position Functional Groups Molecular Weight (g/mol)
β-Alanine, N-[2-(2,5-DCPO)acetyl]- β-Alanine 2,5-dichlorophenoxy Amide, carboxyl, amine ~308*
2,4-D Acetic acid 2,4-dichlorophenoxy Carboxyl 221.04
Compound 533 Acetamide 2,4-dichlorophenoxy Amide, pyridinyl 315.16

*Calculated based on β-alanine (89.09) + 2-(2,5-dichlorophenoxy)acetyl (218.96).

Acetylated Amino Acid Derivatives

Similar compounds include fungicidal acetylated alanine derivatives ():

  • Metalaxyl-M: Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine. Unlike β-Alanine, N-[2-(2,5-DCPO)acetyl]-, metalaxyl-M has a methoxyacetyl group and targets oomycete fungi. The dichlorophenoxy group in the target compound suggests divergent bioactivity, possibly herbicidal rather than antifungal .
  • Benalaxyl: Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine. The phenylacetyl group lacks chlorine atoms, reducing electrophilic reactivity compared to the dichlorophenoxy moiety .

Solubility and Stability

  • Solubility: The β-alanine backbone enhances water solubility compared to purely aromatic auxins like 2,4-D. However, the hydrophobic 2,5-dichlorophenoxy group may limit solubility in polar solvents.
  • Acidity : The carboxyl group (pKa ~2.5) and amine group (pKa ~10) of β-alanine confer amphoteric properties, enabling pH-dependent ionization .

Environmental and Toxicological Considerations

  • Persistence: Chlorinated phenoxy compounds are often persistent. The 2,5-dichloro isomer may degrade differently than 2,4-D, but empirical data are lacking.

Biological Activity

Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Beta-Alanine is a non-essential amino acid that plays a critical role in the biosynthesis of carnosine, a dipeptide that buffers pH in muscles during high-intensity exercise. The addition of the 2-(2,5-dichlorophenoxy)acetyl group enhances its structural complexity and may influence its biological interactions.

The biological activity of beta-Alanine derivatives is primarily attributed to their ability to interact with various molecular targets. The specific mechanism for N-[2-(2,5-dichlorophenoxy)acetyl]-beta-alanine may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It might interact with specific receptors that regulate cell proliferation and apoptosis, suggesting potential antitumor properties.

Antimicrobial Properties

Studies have indicated that beta-Alanine and its derivatives exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, which could be beneficial in developing new antibiotics.

Antitumor Effects

Research into the antitumor effects of beta-Alanine derivatives has yielded promising results. A study demonstrated that beta-Alanine supplementation improved exercise capacity, which indirectly supports cancer patients undergoing treatment by enhancing their physical resilience .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are significant. By modulating the activity of inflammatory enzymes, it could reduce inflammation in various tissues, making it a candidate for treating inflammatory diseases.

Case Studies

  • Exercise Performance Enhancement : A systematic review indicated that beta-Alanine supplementation significantly improved exercise performance metrics across various studies. The median effect size was noted to be 0.18, with enhanced performance particularly in exercises lasting between 60 to 240 seconds .
  • Cancer Cell Line Studies : In vitro studies have shown that compounds similar to N-[2-(2,5-dichlorophenoxy)acetyl]-beta-alanine exhibit cytotoxic effects on cancer cell lines such as MDA-MB-435 (melanoma) and HCT-116 (colon cancer), suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Effect References
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits inflammatory enzyme activity
Exercise PerformanceImproves capacity in high-intensity workouts

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond lengths (C=O: ~1.21 Å, C–Cl: ~1.74 Å) and dihedral angles (e.g., 65.71° between phenyl and pyridine rings in analogs) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methylene groups (δ 3.5–4.2 ppm), and amide NH (δ 8.1–8.5 ppm) confirm connectivity .
    • ¹³C NMR : Carbonyl signals (δ 170–175 ppm) and Cl-substituted carbons (δ 125–135 ppm) validate functional groups .

Q. Advanced

  • Hydrogen bonding networks : Intermolecular C–H···O bonds (e.g., 2.89 Å, 145° angle) stabilize crystal packing, critical for reproducibility in polymorph studies .
  • DFT calculations : Compare experimental vs. computed IR spectra to identify conformational isomers .

What mechanisms underlie its biological activity, and how can structure-activity relationships (SAR) guide derivative design?

Basic
The dichlorophenoxy moiety enhances lipophilicity, facilitating membrane penetration, while the acetyl-beta-alanine group may inhibit fungal enzymes (e.g., chitin synthase) via competitive binding .

Q. Advanced

  • Molecular docking : Docking into Peronosporales fungal CYP51 (lanosterol demethylase) reveals hydrogen bonds between the amide carbonyl and Arg96, with hydrophobic interactions from Cl substituents .
  • SAR insights :
    • Electron-withdrawing groups (e.g., –NO₂ at para) increase antifungal activity but reduce solubility.
    • Pyrimidine ring substitution (e.g., 4,6-dimethoxy) reduces resistance by diversifying binding modes .

How can researchers address discrepancies in reported bioactivity data?

Advanced
Contradictory MIC values (e.g., 2–10 µg/mL against Fusarium) may stem from:

  • Assay variability : Standardize broth microdilution protocols (CLSI M38-A2) to control inoculum size and incubation time .
  • Resistance mechanisms : Screen for efflux pump overexpression (e.g., ABC transporters) via RT-qPCR in resistant strains .
    Methodological Recommendation : Use isogenic fungal strains to isolate compound-specific effects .

What analytical strategies ensure batch-to-batch consistency in academic synthesis?

Q. Basic

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm monitors purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with ≤2 ppm error .

Q. Advanced

  • Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolysis-prone sites (e.g., amide bond) via LC-MS .
  • Impurity profiling : Track byproducts (e.g., dechlorinated analogs) using GC-MS with electron-capture detection .

How can computational tools optimize its pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : SwissADME estimates moderate bioavailability (LogP ~2.8) but poor BBB penetration (TPSA >80 Ų) .
  • Prodrug design : Esterify the carboxylic acid to enhance oral absorption (e.g., methoxyethyl ester reduces first-pass metabolism) .

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